molecular formula C21H16BrN3O4 B3620781 5-bromo-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

5-bromo-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

Cat. No.: B3620781
M. Wt: 454.3 g/mol
InChI Key: UHMGEEXPAJJPRB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a bromine atom, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The phenyl and furan rings can be introduced through coupling reactions such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to a more saturated heterocyclic system.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated heterocyclic systems.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through structure-activity relationship studies.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
  • 5-bromo-N-(4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

Uniqueness

The uniqueness of 5-bromo-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenoxy group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

5-bromo-N-[4-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O4/c1-13-4-2-3-5-16(13)27-12-19-24-20(25-29-19)14-6-8-15(9-7-14)23-21(26)17-10-11-18(22)28-17/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMGEEXPAJJPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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